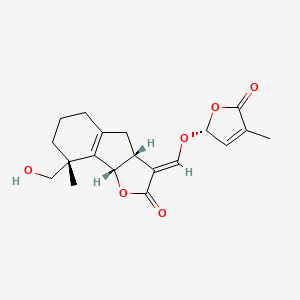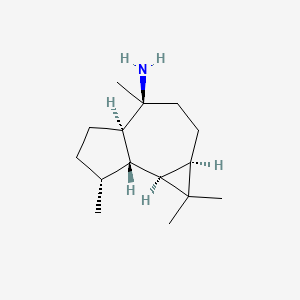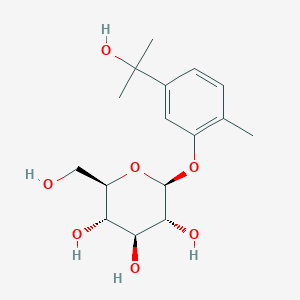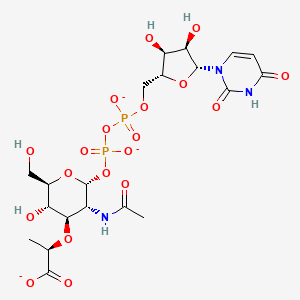
UDP-N-acetylmuramic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-N-acetyl-alpha-D-muramate(3-) is a UDP-N-acetyl-D-muramate(3-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-alpha-D-muramic acid.
A nucleoside diphosphate sugar which is formed from UDP-N-acetylglucosamine and phosphoenolpyruvate. It serves as the building block upon which peptidoglycan is formed.
Applications De Recherche Scientifique
Synthesis Optimization
UDP-N-acetylmuramic acid (UDP-MurNAc) is vital in bacterial peptidoglycan biosynthesis. Humljan et al. (2008) optimized its synthesis, focusing on muramyl phosphate and UMP-morpholidate coupling, enabling reproducible multi-gram scale production (Humljan et al., 2008).
Enzymatic Synthesis
Raymond et al. (2003) developed an enzymatic scheme for UDP-MurNAc synthesis using Escherichia coli enzymes, facilitating its availability for peptidoglycan pathway studies (Raymond, Price, & Pavelka, 2003).
Structural Analysis
Mol et al. (2003) examined Haemophilus influenzae MurC, which catalyzes the addition of the first amino acid to the cytoplasmic precursor of bacterial cell wall peptidoglycan. They determined crystal structures of MurC in complex with UDP-MurNAc, providing insights into its functioning (Mol et al., 2003).
Recycling Pathway in Gram-negative Bacteria
Gisin et al. (2013) identified a salvage pathway in Gram-negative bacteria that bypasses de novo biosynthesis of UDP-MurNAc, offering a rationale for intrinsic fosfomycin resistance (Gisin et al., 2013).
Role in Antibiotic Resistance
Renner-Schneck et al. (2015) provided the first structural analysis of MurNAc-α1-P uridylyltransferase MurU, part of a cell wall recycling pathway in Gram-negative bacteria that contributes to high intrinsic resistance to fosfomycin (Renner-Schneck et al., 2015).
Exploration of Ligase Function
Kurokawa et al. (2007) explored Staphylococcus aureus MurC's role in L-alanine recognition, crucial for peptidoglycan biosynthesis. They characterized a temperature-sensitive mutation, providing experimental evidence supporting MurC's structural information (Kurokawa et al., 2007).
Impact on Peptidoglycan Production
Hervé et al. (2007) studied Escherichia coli's UDP-N-acetylmuramate:l-Alanyl-γ-d-Glutamyl-meso-Diaminopimelate ligase, highlighting its recycling role in peptidoglycan biosynthesis (Hervé, Boniface, Gobec, Blanot, & Mengin-Lecreulx, 2007).
Drug Development
Frlan et al. (2008) designed N-benzylidenesulfonohydrazide compounds as inhibitors of UDP-N-acetylmuramic acid:L-alanine ligase, essential in bacterial cell-wall biosynthesis, indicating potential as antibacterial agents (Frlan et al., 2008).
Propriétés
Nom du produit |
UDP-N-acetylmuramic acid |
|---|---|
Formule moléculaire |
C20H28N3O19P2-3 |
Poids moléculaire |
676.4 g/mol |
Nom IUPAC |
(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate |
InChI |
InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |
Clé InChI |
NQBRVZNDBBMBLJ-MQTLHLSBSA-K |
SMILES isomérique |
C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES |
CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES canonique |
CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Synonymes |
Acetylmuramic Acid, UDP Acid, UDP Acetylmuramic UDP Acetylmuramic Acid Uridine Diphosphate N Acetylmuramic Acid Uridine Diphosphate N-Acetylmuramic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



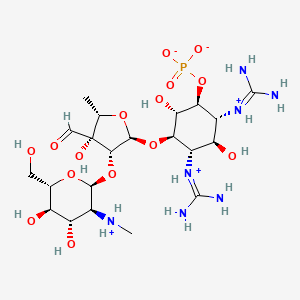
![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)
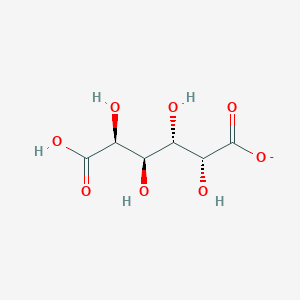

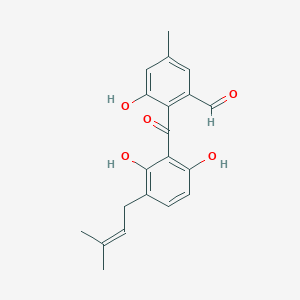
![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)
